Xanthine oxidase-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

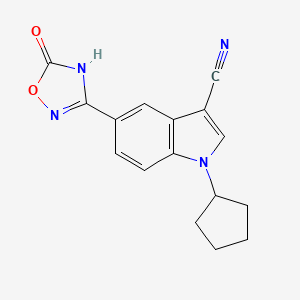

Structure

3D Structure

Properties

Molecular Formula |

C16H14N4O2 |

|---|---|

Molecular Weight |

294.31 g/mol |

IUPAC Name |

1-cyclopentyl-5-(5-oxo-4H-1,2,4-oxadiazol-3-yl)indole-3-carbonitrile |

InChI |

InChI=1S/C16H14N4O2/c17-8-11-9-20(12-3-1-2-4-12)14-6-5-10(7-13(11)14)15-18-16(21)22-19-15/h5-7,9,12H,1-4H2,(H,18,19,21) |

InChI Key |

DLCGGKMVKHIBSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=C(C3=C2C=CC(=C3)C4=NOC(=O)N4)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Structure-Activity Relationship of Xanthine Oxidase Inhibitors: A Technical Guide

Disclaimer: Initial searches for a specific compound designated "Xanthine oxidase-IN-7" did not yield any publicly available scientific literature. It is presumed that this is a proprietary or internal code for a compound not yet disclosed in the public domain. Therefore, this technical guide will provide a comprehensive overview of the structure-activity relationships (SAR) for various classes of well-documented xanthine oxidase inhibitors.

Introduction to Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[2] Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for the management of hyperuricemia and gout.[3] This guide delves into the structural requirements for effective xanthine oxidase inhibition across different chemical scaffolds, providing researchers, scientists, and drug development professionals with a detailed understanding of the SAR in this critical area of medicinal chemistry.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of a compound against xanthine oxidase is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for representative compounds from various chemical classes, illustrating the impact of structural modifications on inhibitory activity.

Flavonoids

Flavonoids are a class of natural products that have been extensively studied for their xanthine oxidase inhibitory potential. The planarity of the flavonoid ring system and the presence and position of hydroxyl groups are key determinants of their activity.

| Compound | Structure | IC50 (µM) | Reference |

| Quercetin | 3,3',4',5,7-Pentahydroxyflavone | 7.23 | [4] |

| Baicalein | 5,6,7-Trihydroxyflavone | 9.44 | [4] |

| Wogonin | 5,7-Dihydroxy-8-methoxyflavone | 52.46 | [4] |

| Baicalin | Baicalein-7-O-glucuronide | 71.73 | [4] |

| Chrysin | 5,7-Dihydroxyflavone | >100 | [5] |

| Luteolin | 3',4',5,7-Tetrahydroxyflavone | 0.40 - 5.02 | [5] |

| Kaempferol | 3,4',5,7-Tetrahydroxyflavone | 0.40 - 5.02 | [5] |

| Myricetin | 3,3',4',5,5',7-Hexahydroxyflavone | 0.40 - 5.02 | [5] |

SAR Insights for Flavonoids:

-

Planar flavones and flavonols generally exhibit greater inhibitory activity than non-planar flavonoids like isoflavones.[5]

-

The presence of a 7-hydroxyl group is often crucial for potent inhibition.[5]

-

Hydroxylation at positions 5 and 7, and a double bond between C-2 and C-3, are important for high inhibitory activity.

-

Glycosylation of hydroxyl groups, as seen in baicalin versus baicalein, significantly reduces inhibitory potency.[4]

Coumarins

Coumarins are another class of natural products that have demonstrated xanthine oxidase inhibitory activity. The position of hydroxyl and other substituents on the coumarin ring system plays a critical role in their potency.

| Compound | Structure | IC50 (µM) | Reference |

| Esculetin | 6,7-Dihydroxycoumarin | 20.91 | [6] |

| Umbelliferone | 7-Hydroxycoumarin | 43.65 | [6] |

| 7-Hydroxy-4-methylcoumarin | 96.70 | [6] | |

| Scopoletin | 7-Hydroxy-6-methoxycoumarin | Reduced activity | [6] |

| 5,7-Dihydroxy-3-(3'-hydroxyphenyl)coumarin | 2.13 | [7] |

SAR Insights for Coumarins:

-

The 7-hydroxycoumarin scaffold is a key feature for inhibition.[6]

-

An additional hydroxyl group at the 6-position (esculetin) enhances activity compared to a methoxy group at the same position (scopoletin).[6]

-

Bulky substituents at the 8-position tend to decrease inhibitory activity.[6]

-

The double bond in the coumarin ring is important for activity.[6]

Synthetic Heterocyclic Inhibitors

A wide variety of synthetic heterocyclic compounds have been developed as potent and selective xanthine oxidase inhibitors. These often feature nitrogen-containing ring systems that can interact with the enzyme's active site.

| Compound Class | Representative Compound | IC50 (µM) | Reference |

| 1H-Imidazole Derivatives | 4d (1-hydroxy-4-methyl-2-(4-nitrophenyl)-1H-imidazole-5-carboxylic acid) | 0.003 | [8] |

| 1H-Imidazole Derivatives | 4e (2-(4-cyanophenyl)-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid) | 0.003 | [8] |

| 1H-Imidazole Derivatives | 4f (1-hydroxy-4-methyl-2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid) | 0.006 | [8] |

| Thiazole Derivatives | Compound 11 | 0.45 | [2] |

| Pyrazole Carbaldehydes | Compound 65 | 9.32 | [2] |

| Pyrazole Carbaldehydes | Compound 66 | 10.03 | [2] |

| 1,2,3-Triazole Derivatives | Compound 5 | 0.586 | [3] |

| 1,2,3-Triazole Derivatives | Compound 6 | 0.751 | [3] |

| Pyridine Derivatives | Compound 32 | 0.394 | [1] |

| 1,2,4-Oxadiazol-5(4H)-ones | Compound 19 | 0.121 | [1] |

| 6-Aminopurine Derivatives | 2-chloro-6(methylamino)purine | 10.19 | [9] |

SAR Insights for Synthetic Heterocycles:

-

The specific arrangement of nitrogen atoms and substituents on the heterocyclic rings is critical for potent inhibition.

-

For the 1H-imidazole derivatives, the 1-hydroxyl group was found to be essential for the excellent inhibitory potency.[8]

-

In thiazole derivatives, disubstitution on the B-ring was shown to be more potent than monosubstitution.[2]

-

The SAR for synthetic inhibitors is highly dependent on the specific scaffold, with small structural changes often leading to significant differences in activity.

Experimental Protocols

The following section details a standard experimental protocol for determining the in vitro inhibitory activity of compounds against xanthine oxidase.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This assay measures the inhibition of xanthine oxidase by quantifying the formation of uric acid from the substrate xanthine. The increase in absorbance at 290-295 nm due to uric acid production is monitored spectrophotometrically.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Potassium Phosphate Buffer (e.g., 50-120 mM, pH 7.5-7.8)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Allopurinol (positive control)

-

96-well microplate or quartz cuvettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay is typically around 0.01-0.5 units/mL.[10][11]

-

Prepare a stock solution of xanthine in the same buffer. The final concentration in the assay is typically around 150 µM.[10]

-

Prepare a series of dilutions of the test compound and the positive control (allopurinol) in the buffer.

-

-

Assay Mixture Preparation:

-

In a 96-well plate or cuvette, add the following in order:

-

Potassium phosphate buffer

-

Test compound solution (or vehicle for the control)

-

Xanthine oxidase solution

-

-

-

Pre-incubation:

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the xanthine substrate solution to the mixture.

-

-

Measurement:

-

Immediately measure the change in absorbance at 290-295 nm over a specific time period (e.g., 2-5 minutes) at a constant temperature.[10]

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

-

-

IC50 Determination:

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to xanthine oxidase inhibition and drug discovery.

Xanthine Oxidase Catalytic Pathway

Caption: Catalytic pathway of xanthine oxidase and the point of intervention for inhibitors.

General Experimental Workflow for SAR Studies

Caption: A typical workflow for the structure-activity relationship (SAR) study of enzyme inhibitors.

Logical Relationships in Flavonoid SAR for Xanthine Oxidase Inhibition

References

- 1. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory effects of flavonoids on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of coumarins in xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coumarin derivatives as promising xanthine oxidase inhibitors [iris.unica.it]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. Xanthine Oxidase Inhibition Assay [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Xanthine Oxidase-IN-7: A Novel Inhibitor of Purine Catabolism

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Dysregulation of XO activity is implicated in hyperuricemia, gout, and oxidative stress-related pathologies.[3][4] This document provides a technical overview of a novel investigational inhibitor, Xanthine Oxidase-IN-7 (XO-IN-7), including its mechanism of action, inhibitory kinetics, and detailed experimental protocols for its characterization.

Introduction to Purine Metabolism and Xanthine Oxidase

Purine metabolism is a fundamental biological process involving the synthesis and breakdown of purine nucleotides, essential components of nucleic acids and energy-carrying molecules. The catabolism of purines converges on the production of uric acid, a reaction catalyzed by xanthine oxidase.[1][5] XO is a homodimeric metalloflavoprotein that exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[2][6] Under physiological conditions, the enzyme is predominantly in the XDH form, utilizing NAD+ as an electron acceptor. However, in pathological states associated with oxidative stress, it is converted to the XO form, which uses molecular oxygen and generates reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[4]

The enzymatic reactions catalyzed by xanthine oxidase are:

The overproduction of uric acid can lead to its deposition in joints and tissues, causing the inflammatory condition known as gout.[3] Furthermore, the ROS generated by XO can contribute to cellular damage and have been implicated in various cardiovascular and inflammatory diseases.[4] Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions.

This compound: A Profile

This compound is a novel, potent, and selective small molecule inhibitor of xanthine oxidase. It is being investigated for its potential therapeutic application in conditions associated with hyperuricemia and oxidative stress.

Mechanism of Action

XO-IN-7 is a reversible, competitive inhibitor that targets the active site of xanthine oxidase. It is designed to mimic the purine substrate, thereby blocking the binding of hypoxanthine and xanthine and preventing their conversion to uric acid.

Quantitative Inhibitory Profile

The inhibitory potency and kinetics of XO-IN-7 have been characterized in vitro. The following table summarizes the key quantitative data.

| Parameter | Value | Description |

| IC₅₀ | 50 nM | The half-maximal inhibitory concentration, indicating the concentration of XO-IN-7 required to inhibit 50% of xanthine oxidase activity. |

| Kᵢ | 25 nM | The inhibition constant, reflecting the binding affinity of XO-IN-7 to xanthine oxidase. |

| Mode of Inhibition | Competitive | The inhibitor binds to the active site of the free enzyme, competing with the substrate. |

Signaling Pathways and Experimental Workflows

Purine Catabolism Pathway and Inhibition by XO-IN-7

The following diagram illustrates the final steps of purine breakdown and the point of intervention by this compound.

Caption: Purine catabolism and the inhibitory action of XO-IN-7.

Experimental Workflow for XO-IN-7 Characterization

The diagram below outlines the typical workflow for evaluating the inhibitory activity of compounds like XO-IN-7 against xanthine oxidase.

References

A Technical Guide to the Biological Targets of Xanthine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] This process is also a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[1][2] Consequently, XO has emerged as a key therapeutic target for a range of pathologies. Elevated XO activity can lead to hyperuricemia, a precursor to gout, and the associated oxidative stress is implicated in cardiovascular diseases, inflammation, and other conditions.[3][4]

While specific public domain data for a molecule designated "Xanthine oxidase-IN-7" is not available, this guide provides a comprehensive overview of the biological targets and mechanisms of action typical for xanthine oxidase inhibitors. The principles, pathways, and experimental protocols detailed herein are fundamental to the study of any compound targeting this enzyme.

Core Biological Target: Xanthine Oxidase

Xanthine oxidase is a homodimeric protein belonging to the family of molybdenum-containing enzymes.[5] Each subunit contains a molybdenum cofactor (Moco), a flavin adenine dinucleotide (FAD) center, and two iron-sulfur clusters (2Fe-2S).[3][5] The enzyme catalyzes the final two steps of purine degradation in humans.[6]

The primary reactions catalyzed by xanthine oxidase are:

Inhibitors of xanthine oxidase aim to reduce the production of both uric acid and reactive oxygen species.

Key Signaling Pathways Modulated by Xanthine Oxidase Inhibition

Xanthine oxidase activity is integrated into several critical signaling networks, particularly those related to inflammation and cellular stress responses. Inhibition of XO can therefore have far-reaching effects on these pathways.

The Nalp3 Inflammasome Pathway

Xanthine oxidase plays a crucial role in the activation of the Nalp3 inflammasome, a key component of the innate immune system. The uric acid produced by XO can act as a danger signal, triggering the assembly and activation of the Nalp3 inflammasome.[7] This leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active forms.[7][8]

HIF-1α and mTOR Signaling

Xanthine oxidase is also involved in signaling pathways regulated by Hypoxia-Inducible Factor 1α (HIF-1α) and the mammalian target of rapamycin (mTOR). Pro-inflammatory stimuli can lead to the upregulation of XO through HIF-1α and AP-1 transcription factors.[9] In turn, XO activity is important for maintaining mTOR-dependent translational control in myeloid cells.[9] Inhibition of XO can disrupt this feedback loop, impacting cellular responses to inflammation and growth factors.[9]

Quantitative Data for Known Xanthine Oxidase Inhibitors

The inhibitory potential of a compound against xanthine oxidase is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibitory constant (Kᵢ). The following table summarizes these values for several well-characterized XO inhibitors.

| Compound | Type | IC₅₀ (µM) | Kᵢ (nM) | Reference |

| Allopurinol | Purine analog | 0.2–50 | - | [5] |

| Febuxostat | Non-purine | - | 0.6 | [1] |

| Baicalein | Flavonoid | 3.12 | - | [1] |

| 7,8,3′,4′-Tetrahydroxyflavone | Flavonoid | 10.488 | - | [1] |

| Thiazole-5-carboxylic acid derivative (compound 11) | Non-purine | 0.45 | - | [5] |

Note: IC₅₀ values can vary depending on the assay conditions.

Experimental Protocols

Characterizing the interaction of an inhibitor with xanthine oxidase involves a series of in vitro and cell-based assays.

Xanthine Oxidase Activity Assay (Spectrophotometric)

This assay measures the rate of uric acid production, which absorbs light at 290-295 nm.

Principle: The increase in absorbance at ~290 nm is directly proportional to the xanthine oxidase activity.

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Xanthine solution (substrate)

-

Purified xanthine oxidase enzyme

-

Test inhibitor (e.g., this compound)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 290 nm

Procedure:

-

Prepare a reaction mixture in a microplate well containing phosphate buffer and a specific concentration of xanthine.

-

Add the test inhibitor at various concentrations to different wells. Include a control well with no inhibitor.

-

Initiate the reaction by adding xanthine oxidase to each well.

-

Immediately measure the absorbance at 290 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) to determine the initial reaction velocity.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.

Experimental Workflow for Inhibitor Screening and Characterization

The process of identifying and characterizing a novel xanthine oxidase inhibitor follows a logical progression from initial screening to detailed mechanistic studies.

Conclusion

Xanthine oxidase remains a highly relevant target for therapeutic intervention in diseases characterized by hyperuricemia and oxidative stress. Understanding its role in key signaling pathways, such as the Nalp3 inflammasome and mTOR pathways, is crucial for the development of effective inhibitors. The methodologies outlined in this guide provide a robust framework for the evaluation of novel compounds targeting this enzyme. While the specific compound "this compound" is not detailed in the public literature, the approaches described here are universally applicable for the characterization of any such inhibitor, paving the way for future drug development efforts.

References

- 1. glpbio.com [glpbio.com]

- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Involvement of xanthine oxidase and hypoxia-inducible factor 1 in Toll-like receptor 7/8-mediated activation of caspase 1 and interleukin-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Crucial involvement of xanthine oxidase in the intracellular signalling networks associated with human myeloid cell function - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Xanthine Oxidase-IN-7 in Gout: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout is a prevalent and painful inflammatory arthritis characterized by the deposition of monosodium urate crystals in joints and tissues. This condition arises from hyperuricemia, a metabolic disorder defined by elevated levels of uric acid in the blood.[1] Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2] Consequently, the inhibition of xanthine oxidase is a cornerstone therapeutic strategy for managing hyperuricemia and gout.[1] Xanthine oxidase-IN-7, also identified as compound 1h, has emerged as a potent, orally active, non-purine analog inhibitor of xanthine oxidase, demonstrating significant potential for the treatment of hyperuricemia and gout.[3][4] This technical guide provides an in-depth overview of the preclinical data, experimental protocols, and mechanistic insights related to this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity

| Compound | XO IC50 (μM) |

| This compound (1h) | 0.36 |

| Allopurinol | 4.82 |

| Febuxostat | 0.019 |

Data sourced from Gao J, et al. Eur J Med Chem. 2020 Mar 15;190:112077.

Table 2: In Vivo Hypouricemic Effect in Potassium Oxonate-Induced Hyperuricemic Mice

| Treatment Group (10 mg/kg) | Serum Uric Acid Reduction (%) |

| This compound (1h) | 52.4 |

| Allopurinol | 38.6 |

| Febuxostat | 65.2 |

Data sourced from Gao J, et al. Eur J Med Chem. 2020 Mar 15;190:112077.

Experimental Protocols

This section details the key experimental methodologies employed in the evaluation of this compound.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is adapted from the methods described in the primary literature for determining the half-maximal inhibitory concentration (IC50) of test compounds against xanthine oxidase.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Allopurinol and Febuxostat (positive controls)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of xanthine oxidase in phosphate buffer.

-

Prepare a stock solution of xanthine in phosphate buffer.

-

Prepare serial dilutions of the test compounds and positive controls in DMSO.

-

In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of the xanthine oxidase solution to each well.

-

Incubate the plate at 25°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 100 µL of the xanthine solution to each well.

-

Measure the absorbance at 295 nm every minute for 10 minutes using a spectrophotometer. The rate of uric acid formation is proportional to the increase in absorbance.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Hyperuricemia Model in Mice

This protocol describes the induction of hyperuricemia in mice and the evaluation of the uric acid-lowering effects of this compound.

Animals:

-

Male Kunming mice (or a similar strain) weighing 18-22 g.

Materials:

-

Potassium oxonate (uricase inhibitor)

-

Test compounds (e.g., this compound)

-

Allopurinol and Febuxostat (positive controls)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Blood collection supplies

-

Uric acid assay kit

Procedure:

-

Acclimatize the mice for at least one week before the experiment.

-

Fast the mice overnight with free access to water.

-

Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally to induce hyperuricemia.

-

One hour after potassium oxonate administration, orally administer the test compounds, positive controls, or vehicle to different groups of mice.

-

Two hours after drug administration, collect blood samples from the retro-orbital plexus.

-

Allow the blood to clot and then centrifuge to obtain serum.

-

Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.

-

Calculate the percentage reduction in serum uric acid levels for each treatment group compared to the vehicle-treated hyperuricemic group.

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the mechanism of action of this compound in the context of purine metabolism and gout pathogenesis.

References

- 1. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Unveiling Xanthine Oxidase-IN-7: A Technical Guide for Drug Discovery Professionals

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing quest for novel therapeutics to manage hyperuricemia and gout, a potent and orally active xanthine oxidase inhibitor, Xanthine Oxidase-IN-7 (CAS Number: 2411698-59-2), has emerged as a compound of significant interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for those in the field of drug discovery.

Compound Profile

This compound is a small molecule inhibitor of xanthine oxidase, the key enzyme in the purine catabolism pathway responsible for the production of uric acid.[1][2][3] Elevated levels of uric acid are a primary cause of gout and are associated with other metabolic disorders.[2]

| Identifier | Value |

| CAS Number | 2411698-59-2 |

| Molecular Formula | C16H14N4O2[4][5][6][7] |

| Molecular Weight | 294.31 g/mol [4][6] |

| IUPAC Name | 1-cyclopentyl-5-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitrile |

| Synonyms | This compound, Compound 1h[8] |

Mechanism of Action: Inhibition of Xanthine Oxidase

Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3] this compound acts as a potent inhibitor of this enzyme, thereby reducing the production of uric acid. Its inhibitory activity has been quantified with an in vitro IC50 value of 0.36 µM.[8] By blocking this critical step in purine metabolism, the compound offers a promising therapeutic strategy for the management of hyperuricemia.

References

- 1. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]

- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 4. This compound | Xanthine Oxidase | Ambeed.com [ambeed.com]

- 5. Page loading... [guidechem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. targetmol.cn [targetmol.cn]

- 8. medchemexpress.com [medchemexpress.com]

Xanthine oxidase-IN-7 safety and handling guidelines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanthine oxidase-IN-7, also identified as compound 1h in seminal research, is a potent, orally active, non-purine inhibitor of xanthine oxidase (XO)[1]. With an IC50 value of 0.36 µM, it demonstrates significantly higher potency than the commonly used XO inhibitor, allopurinol[1]. This technical guide provides a comprehensive overview of the available safety and handling information, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action. Due to the absence of a publicly available Safety Data Sheet (SDS), this guide emphasizes general safety precautions for handling potent enzyme inhibitors.

Safety and Handling

As a potent enzyme inhibitor with limited publicly available safety data, this compound should be handled with caution in a laboratory setting. The following guidelines are based on best practices for handling novel chemical compounds and should be supplemented by a thorough risk assessment by the user's institution.

General Precautions

-

Engineering Controls: Use of a certified chemical fume hood is required when handling the solid compound or preparing solutions to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Consult glove manufacturer's data for breakthrough times.

-

Body Protection: A lab coat must be worn. For operations with a higher risk of spillage, a chemical-resistant apron is recommended.

-

-

Hygiene: Avoid all personal contact. Do not breathe dust or vapor. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Product information suggests storage at room temperature in the continental US, but this may vary elsewhere.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. As a potent biological agent, it should not be disposed of down the drain.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Physicochemical and Biological Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| IC50 (in vitro) | 0.36 µM | [1] |

| Inhibition Type | Mixed-type | [1] |

| In Vivo Efficacy | Effective reduction of serum uric acid at 10 mg/kg (oral dose in rats) | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from the available literature.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is a standard spectrophotometric method to determine the inhibitory activity of a compound on xanthine oxidase[3][4][5].

-

Reagent Preparation:

-

Phosphate Buffer: 120 mmol/L, pH 7.5.

-

Xanthine Solution: 150 µmol/L in phosphate buffer.

-

Xanthine Oxidase Solution: 0.5 units/mL in phosphate buffer.

-

Test Compound (this compound) Stock Solution: Prepare a stock solution in DMSO and dilute to desired concentrations in phosphate buffer.

-

Positive Control: Allopurinol solution at a known concentration.

-

-

Assay Procedure:

-

In a suitable microplate or cuvette, combine:

-

70 µL of phosphate buffer.

-

500 µL of xanthine solution.

-

400 µL of the diluted test compound or control.

-

-

Pre-incubate the mixture at 25°C for 15 minutes.

-

Initiate the reaction by adding 30 µL of the xanthine oxidase solution.

-

Immediately measure the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

-

Continue to record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 2-5 minutes).

-

-

Data Analysis:

-

Calculate the rate of uric acid formation (slope of the absorbance vs. time curve).

-

Determine the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100

-

Calculate the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.

-

In Vivo Hypouricemic Effect in a Rat Model

This protocol describes the evaluation of the uric acid-lowering effects of this compound in a potassium oxonate-induced hyperuricemic rat model[1][2].

-

Animal Model:

-

Use male Sprague-Dawley rats.

-

Induce hyperuricemia by intraperitoneal injection of potassium oxonate.

-

-

Dosing:

-

Administer this compound orally at a dose of 10 mg/kg.

-

A vehicle control group and a positive control group (e.g., allopurinol) should be included.

-

-

Sample Collection and Analysis:

-

Collect blood samples at specified time points after drug administration.

-

Separate the serum and measure the uric acid levels using a commercial assay kit.

-

-

Data Analysis:

-

Compare the serum uric acid levels in the treated groups to the control groups to determine the hypouricemic effect.

-

Mechanism of Action and Signaling Pathways

This compound acts as a mixed-type inhibitor of xanthine oxidase[1]. This indicates that it can bind to both the free enzyme and the enzyme-substrate complex. Molecular modeling studies suggest that it interacts with key amino acid residues in the active site of the enzyme, thereby preventing the conversion of xanthine to uric acid[1][2].

The enzymatic reaction of xanthine oxidase is a critical step in purine catabolism. Its inhibition directly leads to a reduction in the production of uric acid.

Caption: Inhibition of the purine catabolism pathway by this compound.

The following diagram illustrates the proposed binding interaction of this compound within the active site of the enzyme, based on molecular modeling studies[1][2].

Caption: Proposed binding interactions of this compound in the XO active site.

References

- 1. Design, synthesis and biological evaluation of 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Xanthine Oxidase Inhibition Assay [bio-protocol.org]

- 4. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 5. revistabionatura.com [revistabionatura.com]

Methodological & Application

Application Notes and Protocols: Xanthine Oxidase-IN-7 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro assessment of Xanthine oxidase-IN-7, a potent inhibitor of xanthine oxidase (XO). The following sections detail the necessary reagents, equipment, and step-by-step procedures to determine the inhibitory activity of this compound.

Introduction

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid are associated with conditions such as gout and hyperuricemia.[3] this compound is a potent inhibitor of XO with an IC50 of 0.36 µM, making it a compound of interest for research into hyperuricemia and gout.[4] This document outlines a robust in vitro assay to characterize the inhibitory effects of this compound.

Principle of the Assay

The in vitro xanthine oxidase inhibitor assay is based on monitoring the activity of the xanthine oxidase enzyme. In the presence of its substrate, xanthine or hypoxanthine, xanthine oxidase produces uric acid and hydrogen peroxide (H₂O₂).[5] The inhibitory effect of this compound is quantified by measuring the decrease in the rate of product formation. This can be achieved through various detection methods, including colorimetric, fluorometric, or UV-spectrophotometric approaches.[5][6]

A common method involves a coupled enzyme reaction where the H₂O₂ produced reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a colored or fluorescent product.[6] The intensity of the color or fluorescence is proportional to the xanthine oxidase activity. Alternatively, the direct formation of uric acid can be measured by monitoring the increase in absorbance at approximately 290-293 nm.[7]

Data Presentation

Table 1: Inhibitory Activity of this compound

| Compound | Target | IC50 (µM) | Assay Principle |

| This compound | Xanthine Oxidase | 0.36[4] | Colorimetric/Fluorometric/UV Absorbance |

Table 2: Typical Reagents and their Final Concentrations in the Assay

| Reagent | Stock Concentration | Final Concentration |

| Phosphate Buffer (pH 7.5) | 100 mM | 50 mM |

| Xanthine (Substrate) | 10 mM | 100 - 200 µM |

| Xanthine Oxidase | 1 U/mL | 2 - 10 mU/mL |

| This compound | 10 mM in DMSO | 0.01 - 100 µM |

| Detection Reagent (e.g., Amplex Red) | 10 mM | 50 µM |

| Horseradish Peroxidase (HRP) | 10 U/mL | 0.2 U/mL |

| DMSO (vehicle) | 100% | ≤ 1% |

Experimental Protocols

This protocol describes a colorimetric assay using a 96-well plate format, which is suitable for high-throughput screening of inhibitors.

Materials and Reagents

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine or Hypoxanthine

-

This compound

-

Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

Colorimetric Probe (e.g., Amplex® Red, or similar H₂O₂-detecting reagent)

-

Horseradish Peroxidase (HRP)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at ~570 nm

Equipment

-

Microplate reader

-

Single and multichannel pipettes

-

Incubator set to 25°C or 37°C

-

Centrifuge

Preparation of Reagents

-

Assay Buffer: Prepare 50 mM potassium phosphate buffer, pH 7.5.

-

Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in assay buffer. The final concentration in the well should be optimized, but a starting point of 2-10 mU/mL is recommended.

-

Substrate Solution: Prepare a stock solution of xanthine in the assay buffer. The final concentration in the well should be around the Km value for xanthine, typically 100-200 µM.

-

Inhibitor Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the inhibitor in the assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

-

Detection Reagent: Prepare a working solution of the colorimetric probe and HRP in the assay buffer according to the manufacturer's instructions.

Assay Procedure

-

Plate Setup: Add 10 µL of the various concentrations of this compound or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.

-

Enzyme Addition: Add 20 µL of the xanthine oxidase solution to each well.

-

Pre-incubation: Gently mix and incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the xanthine substrate solution to each well.

-

Detection: Immediately add 50 µL of the detection reagent working solution to each well.

-

Measurement: Measure the absorbance at 570 nm (or the appropriate wavelength for the chosen probe) in a kinetic mode every 1-2 minutes for 15-30 minutes, or as a single endpoint reading after a fixed incubation time (e.g., 20 minutes).[6][8]

-

Data Analysis:

-

Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

-

Visualizations

Signaling Pathway of Xanthine Oxidase Inhibition

Caption: Inhibition of the purine catabolism pathway by this compound.

Experimental Workflow for In Vitro Assay

Caption: Workflow for the in vitro xanthine oxidase inhibitor assay.

References

- 1. Amplite® Colorimetric Xanthine Oxidase Assay Kit | AAT Bioquest [aatbio.com]

- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 3. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3hbiomedical.com [3hbiomedical.com]

- 6. assaygenie.com [assaygenie.com]

- 7. libios.fr [libios.fr]

- 8. bioassaysys.com [bioassaysys.com]

Application Notes and Protocols for Spectrophotometric Assay of Xanthine Oxidase-IN-7 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood (hyperuricemia) can lead to conditions such as gout.[2] Therefore, inhibitors of xanthine oxidase are of significant interest in drug development for the treatment of hyperuricemia and associated diseases.[2]

Xanthine oxidase-IN-7 is a potent, orally active inhibitor of xanthine oxidase with an IC50 of 0.36 µM.[3][4] This document provides a detailed protocol for a spectrophotometric assay to determine the inhibitory activity of this compound and other potential inhibitors. The assay is based on the measurement of uric acid production, which absorbs light at 293 nm.

Principle of the Assay

The enzymatic activity of xanthine oxidase is determined by monitoring the increase in absorbance at 293 nm, which corresponds to the formation of uric acid from the substrate xanthine. The rate of uric acid formation is proportional to the xanthine oxidase activity. When an inhibitor such as this compound is present, the rate of uric acid production decreases, and the extent of this decrease can be used to quantify the inhibitory potency of the compound.

Data Presentation

Table 1: Quantitative Data for this compound

| Parameter | Value | Reference |

| Inhibitor | This compound | [3][4] |

| Target | Xanthine Oxidase (XO) | [3][4] |

| IC50 | 0.36 µM | [3][4] |

| Assay Principle | Spectrophotometric | |

| Wavelength | 293 nm | |

| Substrate | Xanthine | |

| Product Monitored | Uric Acid |

Experimental Protocols

Reagent Preparation

-

Phosphate Buffer (50 mM, pH 7.5): Prepare a solution of 50 mM potassium phosphate and adjust the pH to 7.5. This buffer will be used for all dilutions unless otherwise specified.

-

Xanthine Solution (10 mM): Dissolve 15.2 mg of xanthine in 10 mL of 0.025 M sodium hydroxide solution.

-

Xanthine Oxidase Enzyme Solution (0.1-0.2 U/mL): Prepare a stock solution of xanthine oxidase in ice-cold 50 mM Tris-HCl buffer, pH 7.5. Dilute the stock solution with the same buffer to a final concentration of 0.1-0.2 U/mL immediately before use. Keep the enzyme solution on ice.

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be high enough to allow for serial dilutions to the desired final concentrations in the assay.

Spectrophotometric Assay Protocol

-

Prepare Reaction Mixture: In a cuvette with a 1.0 cm path length, prepare the following reaction mixture:

-

2.24 mL of 0.1 M Tris-HCl buffer, pH 7.5

-

0.08 mL of 10 mM Xanthine solution

-

-

Pre-incubation: Equilibrate the cuvette at 37°C for approximately 5 minutes.

-

Add Inhibitor (for inhibition assay): Add the desired volume of this compound solution (or other test inhibitor) to the cuvette. For the control (uninhibited reaction), add the same volume of the solvent used to dissolve the inhibitor.

-

Initiate the Reaction: Add 0.1 mL of the diluted xanthine oxidase enzyme solution to the cuvette and mix gently by inversion.

-

Measure Absorbance: Immediately start recording the increase in absorbance at 293 nm against a water blank for 3 to 4 minutes using a spectrophotometer thermostated at 37°C.

-

Calculate the Rate of Reaction: Determine the change in absorbance per minute (ΔOD/min) from the initial linear portion of the curve.

-

Blank Measurement: Measure a blank rate by replacing the enzyme solution with the enzyme diluent (50 mM Tris-HCl buffer, pH 7.5). Subtract the blank rate from the sample rates.

-

Calculate Percentage Inhibition: The percentage of xanthine oxidase inhibition can be calculated using the following formula:

Where:

-

Activity_control is the rate of reaction in the absence of the inhibitor.

-

Activity_inhibitor is the rate of reaction in the presence of the inhibitor.

-

-

Determine IC50: To determine the IC50 value of this compound, perform the assay with a range of inhibitor concentrations and plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualizations

Caption: Experimental workflow for the spectrophotometric assay of this compound activity.

Caption: Inhibition of the Xanthine Oxidase signaling pathway by this compound.

References

Application Notes: Cell-based Assay for Xanthine Oxidase-IN-7 Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, responsible for catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Under normal physiological conditions, uric acid is excreted by the kidneys.[2] However, the overproduction of uric acid, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing gout and other related metabolic disorders.[1][3] Consequently, inhibiting xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia.

Xanthine oxidase-IN-7 is a potent inhibitor of XO with a reported IC50 of 0.36 µM.[4] These application notes provide a detailed protocol for a cell-based assay to determine the efficacy of IN-7 by quantifying its ability to reduce uric acid production in a cellular context. A human kidney cell line (HK-2) is used to establish an in vitro model of hyperuricemia, as these cells can be induced to produce uric acid.[5] The protocol also includes a concurrent cell viability assay to ensure that the observed reduction in uric acid is a direct result of XO inhibition and not due to compound-induced cytotoxicity.

Principle of the Assay

The assay is based on the principle of inducing xanthine oxidase activity in cultured cells and measuring the subsequent production of uric acid. HK-2 cells are first treated with various concentrations of the inhibitor, this compound. Following this, uric acid production is stimulated by adding a purine precursor, such as hypoxanthine or xanthine, to the cell culture medium.[5][6] After an incubation period, the cell culture supernatant is collected, and the concentration of secreted uric acid is measured. The efficacy of IN-7 is determined by the dose-dependent reduction in uric acid levels compared to untreated controls. A parallel cytotoxicity assay is performed to confirm that the inhibitor does not adversely affect cell viability at the tested concentrations.

Xanthine Oxidase Signaling Pathway

The following diagram illustrates the final steps of purine catabolism, where Xanthine Oxidase plays a key role, and the inhibitory action of IN-7.

Caption: Purine catabolism pathway and the inhibition of Xanthine Oxidase by IN-7.

Materials and Reagents

| Material/Reagent | Supplier |

| HK-2 (Human Kidney 2) Cells | ATCC |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco |

| Fetal Bovine Serum (FBS) | Gibco |

| Penicillin-Streptomycin | Gibco |

| This compound | MedChemExpress |

| Xanthine Sodium Salt | Sigma-Aldrich |

| Xanthine Oxidase Activity Assay Kit | Abcam (ab102522) or similar |

| MTT or MTS Cell Viability Assay Kit | BroadPharm or similar[7] |

| 96-well cell culture plates (clear and black) | Corning |

| Phosphate-Buffered Saline (PBS) | Gibco |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |

Experimental Protocols

Protocol 1: Cell Culture and Seeding

-

Culture HK-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

When cells reach 80-90% confluency, detach them using trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

Protocol 2: Xanthine Oxidase Inhibition Assay

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Create a series of dilutions of IN-7 in serum-free DMEM. The final concentrations should bracket the expected IC50 (e.g., 0.01 µM to 10 µM). Include a DMSO-only vehicle control.

-

After 24 hours of incubation, carefully remove the medium from the cells.

-

Add 100 µL of the IN-7 dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for 1 hour at 37°C.

-

Prepare a working solution of the Xanthine substrate (e.g., 0.32 mM) in serum-free DMEM.

-

Add 50 µL of the Xanthine solution to each well to induce uric acid production.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

After incubation, carefully collect 100 µL of the supernatant from each well for uric acid quantification.

Protocol 3: Uric Acid Quantification

-

Quantify the uric acid concentration in the collected supernatants using a commercial Xanthine Oxidase Activity Assay Kit.[8]

-

Follow the manufacturer's protocol. Typically, this involves adding a reaction mixture to the supernatant which generates a colorimetric (OD ~570 nm) or fluorometric (Ex/Em = 535/587 nm) product proportional to the amount of H₂O₂ generated by XO, which is stoichiometric to uric acid production.[8]

-

Use a microplate reader to measure the absorbance or fluorescence.

-

Calculate the concentration of uric acid based on a standard curve generated as per the kit's instructions.

Protocol 4: Cell Viability (Cytotoxicity) Assay

-

Prepare a separate 96-well plate with HK-2 cells and treat with the same concentrations of IN-7 as described in Protocol 2.

-

After the full incubation period (e.g., 1 hour pre-incubation + 4 hours substrate incubation), perform a cell viability assay using a commercial kit, such as an MTT or MTS assay.[7][9]

-

For an MTS assay: Add 20 µL of the MTS reagent to each well.[9]

-

Incubate for 1-4 hours at 37°C.[9]

-

Measure the absorbance at ~490 nm using a microplate reader.[7]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Experimental Workflow

The diagram below outlines the sequential steps of the experimental procedure.

Caption: Experimental workflow for the cell-based XO inhibitor efficacy assay.

Data Analysis and Presentation

-

Uric Acid Production: Calculate the percentage of Xanthine Oxidase inhibition for each concentration of IN-7 using the following formula: % Inhibition = [1 - (UA_inhibitor - UA_blank) / (UA_vehicle - UA_blank)] * 100 Where:

-

UA_inhibitor is the uric acid concentration in inhibitor-treated wells.

-

UA_vehicle is the uric acid concentration in vehicle-treated wells.

-

UA_blank is the background uric acid level in wells with no cells.

-

-

IC50 Determination: Plot the % Inhibition against the log concentration of IN-7. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of IN-7 that inhibits 50% of Xanthine Oxidase activity.

-

Cell Viability: Calculate the percentage of cell viability for each concentration of IN-7 using the formula: % Viability = (Abs_inhibitor / Abs_vehicle) * 100 Where:

-

Abs_inhibitor is the absorbance from inhibitor-treated wells.

-

Abs_vehicle is the absorbance from vehicle-treated wells.

-

Table 1: Efficacy of this compound on Uric Acid Production

| [IN-7] (µM) | Mean Uric Acid (µM) ± SD | % Inhibition |

| 0 (Vehicle) | 15.2 ± 1.1 | 0 |

| 0.01 | 14.8 ± 1.3 | 2.6 |

| 0.05 | 13.1 ± 0.9 | 13.8 |

| 0.1 | 11.5 ± 1.0 | 24.3 |

| 0.5 | 6.8 ± 0.5 | 55.3 |

| 1.0 | 4.1 ± 0.4 | 73.0 |

| 5.0 | 2.5 ± 0.3 | 83.6 |

| 10.0 | 2.3 ± 0.2 | 84.9 |

| Calculated IC50 (µM) | ~0.41 |

Note: Data are representative and for illustrative purposes only.

Table 2: Cytotoxicity of this compound in HK-2 Cells

| [IN-7] (µM) | Mean Absorbance (490nm) ± SD | % Viability |

| 0 (Vehicle) | 1.25 ± 0.08 | 100 |

| 0.01 | 1.24 ± 0.07 | 99.2 |

| 0.05 | 1.26 ± 0.09 | 100.8 |

| 0.1 | 1.22 ± 0.06 | 97.6 |

| 0.5 | 1.23 ± 0.08 | 98.4 |

| 1.0 | 1.20 ± 0.07 | 96.0 |

| 5.0 | 1.18 ± 0.09 | 94.4 |

| 10.0 | 1.15 ± 0.10 | 92.0 |

Note: Data are representative and for illustrative purposes only.

Logical Relationships in Assay Design

The following diagram illustrates the expected relationships between inhibitor concentration, enzyme activity, product formation, and cell health.

Caption: Logical relationships between key parameters in the XO inhibitor assay.

Troubleshooting

| Issue | Possible Cause | Solution |

| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors. | Ensure a homogenous cell suspension before seeding; Use calibrated pipettes and consistent technique. |

| Low uric acid signal in vehicle control | Low XO expression in cells; Insufficient incubation time; Substrate degradation. | Use cells at a lower passage number; Optimize incubation time with substrate; Prepare substrate solution fresh. |

| Inhibition observed but also high cytotoxicity | IN-7 is toxic to HK-2 cells at active concentrations. | The compound has off-target effects. Note the cytotoxic concentration (CC50) and compare it to the IC50 to determine the therapeutic window. |

| No dose-dependent inhibition | IN-7 is inactive in a cellular context; Incorrect concentration range tested. | Verify compound integrity; Test a wider range of concentrations (e.g., from nM to high µM). |

References

- 1. mdpi.com [mdpi.com]

- 2. Uric Acid Test (Urine Analysis) [healthline.com]

- 3. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel xanthine oxidase-based cell model using HK-2 cell for screening antihyperuricemic functional compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay systems for screening food and natural substances that have anti-hyperuricemic activity: uric acid production in cultured hepatocytes and purine bodies-induced hyperuricemic model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Xanthine Oxidase Activity Assay Kit (ab102522) | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Testing of Xanthine Oxidase-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Dysregulation of XO activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary precursor to gout and is associated with kidney disease and cardiovascular conditions.[2][3][4] Xanthine Oxidase-IN-7 is a novel investigational inhibitor of xanthine oxidase. These application notes provide a comprehensive guide for the in vivo evaluation of this compound in preclinical animal models of hyperuricemia.

Signaling Pathways and Mechanism of Action

Xanthine oxidase catalyzes the final two steps of purine degradation, leading to the production of uric acid and reactive oxygen species (ROS).[5] Elevated uric acid levels can trigger the activation of the NLRP3 inflammasome in immune cells, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18, which contribute to the inflammatory response seen in gout.[6][7] this compound is hypothesized to competitively inhibit the active site of xanthine oxidase, thereby reducing uric acid production and subsequent inflammation.

Caption: Mechanism of Xanthine Oxidase and therapeutic intervention.

Animal Models for In Vivo Testing

The most established and widely used animal models for inducing hyperuricemia involve the administration of a uricase inhibitor, such as potassium oxonate, often in combination with a purine precursor like hypoxanthine or adenine.[3][8] Rodents, such as mice and rats, are suitable models for these studies.

Potassium Oxonate-Induced Hyperuricemia Model

This model is suitable for acute studies of hyperuricemia. Potassium oxonate inhibits uricase, the enzyme that degrades uric acid in most mammals (but is absent in humans), leading to an accumulation of uric acid in the blood.[9][10]

Potassium Oxonate and Hypoxanthine/Adenine-Induced Hyperuricemia Model

For a more robust and sustained model of hyperuricemia, potassium oxonate is co-administered with a purine precursor like hypoxanthine or adenine.[3][8] This combination both increases the production of uric acid and inhibits its breakdown, resulting in higher and more stable levels of serum uric acid, which is ideal for evaluating the efficacy of xanthine oxidase inhibitors.[8]

Experimental Workflow

A typical in vivo study to evaluate the efficacy of this compound would follow the workflow below.

Caption: A generalized workflow for in vivo testing of this compound.

Detailed Experimental Protocols

Protocol 1: Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia in Mice

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

Potassium Oxonate (PO)

-

Hypoxanthine (HX)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose sodium)

-

Positive Control (e.g., Allopurinol or Febuxostat)[8]

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes

-

Centrifuge

-

Biochemical analyzer

Procedure:

-

Animal Acclimatization: Acclimate mice for at least 7 days with free access to food and water.[11]

-

Grouping: Randomly divide mice into the following groups (n=6-8 per group):

-

Normal Control (Vehicle only)

-

Hyperuricemic Model (PO + HX + Vehicle)

-

This compound (Low Dose)

-

This compound (High Dose)

-

Positive Control (e.g., Febuxostat, 5 mg/kg)[8]

-

-

Model Induction:

-

Induce hyperuricemia by intraperitoneal injection of potassium oxonate (300 mg/kg) and intragastric administration of hypoxanthine (300 mg/kg) for 7 consecutive days.[8]

-

-

Treatment:

-

One hour after model induction on each day, administer the respective treatments (Vehicle, this compound, or Positive Control) orally.[8]

-

-

Sample Collection:

-

On the final day of the study, 2-4 hours after the last treatment, collect blood via cardiac puncture under anesthesia.[12]

-

Euthanize the animals and collect liver and kidney tissues for further analysis.

-

-

Biochemical Analysis:

-

Histological Analysis:

-

Fix kidney tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess renal damage.[9]

-

Data Presentation

The following tables present illustrative data based on typical results from studies of xanthine oxidase inhibitors. Actual results for this compound may vary.

Table 1: Effect of this compound on Serum Biomarkers

| Group | Serum Uric Acid (µmol/L) | Serum Creatinine (µmol/L) | Blood Urea Nitrogen (mmol/L) |

| Normal Control | 65 ± 5 | 20 ± 2 | 7.0 ± 0.5 |

| Hyperuricemic Model | 125 ± 10 | 35 ± 3 | 12.0 ± 1.0 |

| XO-IN-7 (Low Dose) | 90 ± 8 | 28 ± 2 | 9.5 ± 0.8 |

| XO-IN-7 (High Dose) | 75 ± 6 | 22 ± 2 | 8.0 ± 0.6 |

| Positive Control | 70 ± 5 | 21 ± 2 | 7.5 ± 0.5 |

Table 2: Effect of this compound on Hepatic and Serum Xanthine Oxidase Activity

| Group | Hepatic XO Activity (% of Control) | Serum XO Activity (% of Control) |

| Normal Control | 100 | 100 |

| Hyperuricemic Model | 150 ± 12 | 160 ± 15 |

| XO-IN-7 (Low Dose) | 120 ± 10 | 125 ± 11 |

| XO-IN-7 (High Dose) | 105 ± 8 | 110 ± 9 |

| Positive Control | 95 ± 7 | 102 ± 8 |

Conclusion

These application notes provide a framework for the in vivo evaluation of this compound. The described animal models and protocols are well-established for testing the efficacy of xanthine oxidase inhibitors. Researchers should adapt these protocols as needed based on the specific properties of this compound and their research objectives. Careful experimental design and data analysis will be crucial in determining the therapeutic potential of this novel compound.

References

- 1. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]

- 2. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. clinexprheumatol.org [clinexprheumatol.org]

- 11. dovepress.com [dovepress.com]

- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Application Notes and Protocols: Potassium Oxonate-Induced Hyperuricemia Model and Xanthine Oxidase-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, an excess of uric acid in the blood, is a key factor in the development of gout and is associated with other metabolic and cardiovascular diseases. The potassium oxonate-induced hyperuricemia model is a widely used and reliable method for studying the pathophysiology of this condition and for the preclinical evaluation of novel therapeutic agents. Potassium oxonate inhibits uricase, the enzyme that breaks down uric acid in most mammals, thereby leading to an accumulation of uric acid in the blood and mimicking hyperuricemia in humans.[1][2]

Xanthine oxidase (XO) is a critical enzyme in the purine metabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[3][4] Inhibition of XO is a primary therapeutic strategy for controlling hyperuricemia. Xanthine oxidase-IN-7 (XO-IN-7) is a potent, orally active inhibitor of xanthine oxidase with an IC50 of 0.36 µM, making it a valuable tool for research in hyperuricemia and gout.

These application notes provide detailed protocols for establishing the potassium oxonate-induced hyperuricemia model and for the in vitro and in vivo evaluation of this compound.

Signaling Pathways in Hyperuricemia and Gout

Purine Metabolism and Uric Acid Production

Uric acid is the final product of purine nucleotide catabolism in humans. The enzyme xanthine oxidase plays a pivotal role in the last two steps of this pathway.

References

- 1. Emodin, a Natural Anthraquinone, Increases Uric Acid Excretion in Rats with Potassium Oxonate-Induced Hyperuricemia [mdpi.com]

- 2. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of ChondroT on potassium Oxonate-induced Hyperuricemic mice: downregulation of xanthine oxidase and urate transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dissolving and Utilizing Xanthine Oxidase-IN-7 for In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and experimental use of Xanthine oxidase-IN-7, a potent inhibitor of xanthine oxidase. The following sections offer guidance on preparing the compound for in vitro assays, along with a summary of relevant quantitative data and visual representations of the associated biological pathway and experimental workflow.

Introduction to this compound

This compound is a powerful and orally active inhibitor of xanthine oxidase (XO), with a reported IC50 value of 0.36 µM.[1][2] Its primary mechanism of action involves the reduction of uric acid levels, making it a compound of interest for research into hyperuricemia and gout.[1][2] Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results.

Solubility and Stock Solution Preparation

Table 1: General Solubility of Similar Compounds (Xanthine)

| Solvent | Concentration | Notes |

| DMSO | ~1 mg/mL | Gentle warming can aid dissolution.[3] |

| PBS (pH 7.2) | ~1 mg/mL | Gentle warming can aid dissolution. Aqueous solutions are not recommended for long-term storage.[3] |

| 1 M NaOH | 50 mg/mL | Sonication for less than 5 minutes may be required.[4][5] |

| Water (16 °C) | Slightly soluble (1 g/14.5 L) | [4] |

| Ethanol | Slightly soluble | [4] |

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

-

Pipettes and sterile tips

-

Vortex mixer

-

Water bath or heating block (optional)

Procedure:

-

Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.

-

Aliquot DMSO: In a microcentrifuge tube, add the calculated volume of DMSO.

-

Add this compound: Carefully add the weighed this compound powder to the DMSO.

-

Dissolve the compound:

-

Vortex the solution for 1-2 minutes.

-

If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Important Considerations:

-

Start Small: Due to the lack of specific solubility data, it is recommended to first test the solubility of a small amount of this compound in the chosen solvent.

-

Final DMSO Concentration: When diluting the stock solution into aqueous assay buffers, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent effects on the enzyme activity.[6]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of this compound on xanthine oxidase by measuring the formation of uric acid spectrophotometrically.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Allopurinol (positive control), dissolved in buffer or DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagents:

-

Xanthine Oxidase Solution: Prepare a working solution of xanthine oxidase (e.g., 0.1 units/mL) in potassium phosphate buffer. Keep on ice.

-

Xanthine Solution: Prepare a substrate solution of xanthine (e.g., 150 µM) in potassium phosphate buffer.[7] This may require gentle warming to dissolve.

-

Test Compound Dilutions: Prepare a serial dilution of the this compound stock solution in potassium phosphate buffer to achieve the desired final concentrations in the assay. Remember to account for the final assay volume to maintain a low DMSO concentration.

-

Positive Control Dilutions: Prepare a serial dilution of allopurinol as a positive control.

-

-

Assay Setup (in a 96-well plate):

-

Blank Wells: Add 140 µL of potassium phosphate buffer and 60 µL of the xanthine solution.

-

Control (No Inhibitor) Wells: Add 80 µL of potassium phosphate buffer, 20 µL of the xanthine oxidase solution, and 60 µL of the xanthine solution.

-

Inhibitor Wells: Add 80 µL of the diluted this compound solution, 20 µL of the xanthine oxidase solution, and 60 µL of the xanthine solution.

-

Positive Control Wells: Add 80 µL of the diluted allopurinol solution, 20 µL of the xanthine oxidase solution, and 60 µL of the xanthine solution.

-

-

Incubation and Measurement:

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Signaling Pathway and Experimental Workflow

Diagram 1: Purine Catabolism Pathway

Caption: Purine catabolism pathway showing the role of Xanthine Oxidase.

Diagram 2: Experimental Workflow for Xanthine Oxidase Inhibition Assay

Caption: Workflow for the in vitro Xanthine Oxidase inhibition assay.

References

Application Notes and Protocols for Xanthine Oxidase-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase-IN-7 is a potent, orally active, and selective inhibitor of xanthine oxidase (XO) with an IC50 of 0.36 µM.[1] As a key enzyme in purine metabolism, xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2][3] Dysregulation of xanthine oxidase activity is implicated in hyperuricemia, gout, and other conditions associated with oxidative stress due to the production of reactive oxygen species (ROS) during the enzymatic reaction.[2][3][4] this compound serves as a valuable research tool for studying the physiological and pathological roles of xanthine oxidase and for the preclinical investigation of potential therapeutic strategies for related disorders.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄N₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 294.31 g/mol | --INVALID-LINK-- |

| CAS Number | 2411698-59-2 | --INVALID-LINK-- |

| Appearance | Solid powder | |

| IC50 Value | 0.36 µM for xanthine oxidase | [1] |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

Recommended Storage Conditions

Proper storage of this compound is crucial to maintain its stability and activity. The following conditions are recommended based on supplier guidelines and general laboratory best practices.

| Form | Storage Temperature | Storage Conditions |

| Dry Powder | 0-4°C (short-term) or -20°C (long-term) | Store in a cool, dry place. The product is shipped at room temperature and is stable for a short period without refrigeration. For long-term storage, -20°C is recommended. |

| Stock Solution | -20°C or -80°C | Prepare stock solutions in a suitable solvent such as DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |

Note: Once a stock solution is prepared, it is recommended to use it as soon as possible. If stored at -20°C, it is advisable to re-test the efficacy of the solution if stored for more than one month. Thawed aliquots may be kept at 4°C for up to two weeks.

Signaling Pathway

Xanthine oxidase plays a central role in purine catabolism and is a significant source of reactive oxygen species (ROS). Inhibition of xanthine oxidase by this compound can modulate these pathways.

Caption: Xanthine Oxidase Signaling Pathway

Experimental Protocols

The following protocols are adapted from published research and provide a starting point for in vitro and in vivo studies using this compound.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on xanthine oxidase.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine

-

Potassium phosphate buffer (pH 7.5)

-

This compound

-

Allopurinol (positive control)

-

DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a 50 mM potassium phosphate buffer (pH 7.5).

-

Prepare a 0.1 U/mL solution of xanthine oxidase in phosphate buffer.

-

Prepare a 150 µM solution of xanthine in phosphate buffer.

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Further dilute with phosphate buffer to achieve the desired final concentrations.

-

Prepare a stock solution of allopurinol in DMSO for use as a positive control.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add:

-

50 µL of phosphate buffer

-

25 µL of the test compound solution (this compound or allopurinol at various concentrations) or vehicle (DMSO in buffer) for the control.

-

25 µL of xanthine oxidase solution (0.1 U/mL).

-

-

Pre-incubate the mixture at 25°C for 15 minutes.

-

Initiate the reaction by adding 150 µL of the xanthine substrate solution.

-

Immediately measure the absorbance at 295 nm at regular intervals for 5-10 minutes to determine the rate of uric acid formation.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-